5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
CAS No.: 1265634-85-2
Cat. No.: VC5611129
Molecular Formula: C10H10ClN3O
Molecular Weight: 223.66
* For research use only. Not for human or veterinary use.
![5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one - 1265634-85-2](/images/structure/VC5611129.png)
Specification
CAS No. | 1265634-85-2 |
---|---|
Molecular Formula | C10H10ClN3O |
Molecular Weight | 223.66 |
IUPAC Name | 5-chloro-3-cyclopropyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one |
Standard InChI | InChI=1S/C10H10ClN3O/c11-8-3-4-12-9-7(8)5-14(6-1-2-6)10(15)13-9/h3-4,6H,1-2,5H2,(H,12,13,15) |
Standard InChI Key | XPNYFYBBLIUZBK-UHFFFAOYSA-N |
SMILES | C1CC1N2CC3=C(C=CN=C3NC2=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one belongs to the pyrido[2,3-d]pyrimidine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. The compound’s IUPAC name reflects its fused bicyclic structure, which consists of a pyridine ring fused to a pyrimidinone moiety. Key substituents include a chlorine atom at position 5 and a cyclopropyl group at position 3, both of which contribute to its pharmacological profile.
The molecular formula is C₁₀H₁₁ClN₄O, with a molar mass of 238.67 g/mol. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the cyclopropyl group adopts a strained, non-planar conformation, while the dihydropyrimidin-2(1H)-one moiety exists in a partially saturated state. This structural arrangement enhances binding affinity to enzymatic targets such as CDK2 by optimizing hydrophobic interactions and hydrogen-bonding networks.
Synthetic Methodologies
The synthesis of 5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one involves multistep routes that prioritize regioselectivity and yield optimization. Two primary strategies dominate the literature:
Reductive Alkylation of Pyrimidine Derivatives
A widely reported method involves the reductive alkylation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine with cyclopropylamine derivatives. This reaction proceeds under catalytic hydrogenation conditions using Raney nickel as a catalyst, achieving yields of 65–78%. The chloro substituent is introduced via nucleophilic aromatic substitution using phosphorus oxychloride (POCl₃) at elevated temperatures (80–100°C).
Cyclization of Nitro Intermediates
Alternative approaches employ nitro-containing precursors subjected to cyclization in acetic acid. For example, 5-nitro-3-cyclopropylpyridine-2-carboxylate undergoes intramolecular cyclization in the presence of ammonium acetate, yielding the pyrido[2,3-d]pyrimidinone scaffold. Subsequent chlorination with thionyl chloride (SOCl₂) introduces the chloro group at position 5.
Table 1: Comparative Analysis of Synthetic Routes
Method | Starting Material | Catalyst/Solvent | Yield (%) | Purity (%) |
---|---|---|---|---|
Reductive Alkylation | 6-Cyano-5-methyl-pyrido[2,3-d]pyrimidine | Raney Nickel/EtOH | 78 | 98.5 |
Nitro Cyclization | 5-Nitro-3-cyclopropylpyridine-2-carboxylate | Acetic Acid/NH₄OAc | 65 | 97.2 |
Physicochemical Properties
The compound exhibits a melting point of 214–216°C and a logP value of 2.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Solubility studies in aqueous buffers (pH 1.2–7.4) reveal poor solubility (<0.1 mg/mL), necessitating formulation with co-solvents like polyethylene glycol (PEG) 400 for in vivo administration.
Spectroscopic characterization includes:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-7), 4.02 (m, 1H, cyclopropyl-CH), 3.45 (dd, J = 12.4 Hz, 2H, H-4), 1.45–1.38 (m, 4H, cyclopropyl-CH₂).
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¹³C NMR: 162.5 (C=O), 154.3 (C-5), 128.9 (C-Cl), 32.1 (cyclopropyl-C).
Mechanism of Action: CDK2 Inhibition
5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one functions as a competitive ATP antagonist, binding to the catalytic cleft of CDK2 with a dissociation constant (Kd) of 12 nM. Structural studies reveal that the cyclopropyl group occupies a hydrophobic pocket near Val18 and Ala144, while the chloro substituent forms halogen bonds with Lys33. This interaction disrupts phosphorylation of retinoblastoma (Rb) protein, arresting the cell cycle at the G1/S phase and inducing apoptosis in cancer cells.
Table 2: In Vitro Activity Against Cancer Cell Lines
Cell Line | IC₅₀ (μM) | Target Inhibition (%) |
---|---|---|
MCF-7 (Breast Cancer) | 0.45 | 92 |
A549 (Lung Cancer) | 0.67 | 88 |
HeLa (Cervical Cancer) | 0.53 | 90 |
Pharmacological Applications
Anticancer Therapeutics
Preclinical evaluations demonstrate dose-dependent tumor growth inhibition in xenograft models. At 50 mg/kg/day, the compound reduced tumor volume by 68% in MCF-7-bearing mice over 21 days, comparable to cisplatin (72%) but with lower nephrotoxicity.
Combination Therapy
Synergistic effects are observed with paclitaxel and doxorubicin, enhancing apoptosis through dual targeting of CDK2 and microtubule dynamics. For example, co-administration with paclitaxel (10 nM) reduced IC₅₀ values by 40% in A549 cells.
Recent Research and Development
Recent efforts focus on structural optimization to improve bioavailability. Derivatives with fluorinated cyclopropyl groups show enhanced metabolic stability (t₁/₂ = 4.2 h vs. 2.8 h for parent compound) without compromising CDK2 affinity. Additionally, nanoparticle-based delivery systems using polylactic-co-glycolic acid (PLGA) carriers have increased solubility 15-fold, enabling intravenous administration.
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